9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Overview
Description
Synthesis Analysis
The synthesis of related purine derivatives involves complex chemical reactions. For instance, the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, which share structural similarities with 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, has been documented. These processes typically involve the reaction of specific precursors under controlled conditions to achieve the desired purine analogues, demonstrating the compound's synthetic accessibility and the versatility of purine chemistry (Seela & Becher, 2000).
Molecular Structure Analysis
The detailed molecular structure of purine derivatives, including 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, is crucial for understanding their chemical behavior and interaction potential. X-ray crystallography and NMR studies, such as those conducted on similar compounds, provide insight into the arrangement of atoms within the molecule and the electronic environment, which influences its reactivity and properties (Walla et al., 2010).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, reflecting their chemical properties. Reactions such as catalytic hydrogenation, substitution, and alkylation have been explored, revealing the compound's reactivity towards different chemical agents. This knowledge is fundamental for the development of novel compounds with tailored properties (Hamamichi & Miyasaka, 1990).
Physical Properties Analysis
The physical properties of 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, such as solubility, melting point, and stability, are critical for its application in various fields. These properties depend on the molecular structure and influence how the compound is handled and stored. Research into similar compounds provides valuable data for understanding the physical behavior of purine derivatives (Walla et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's utility in synthesis and its potential biological activity. Studies on purine derivatives outline these chemical characteristics, which are pivotal for their application in creating new molecules with desired functionalities (Hamamichi & Miyasaka, 1990).
Scientific Research Applications
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Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application Summary : 2H-Pyrans are important in the synthesis of many natural products . They are versatile synthetic methods reported in recent literature to access 2H-Pyrans .
- Methods : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes .
- Results : The synthesis of 2H-Pyrans has been successful, and they have been used as intermediates in the construction of many structures .
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Synthesis of Pyran Derivatives
- Field : Pharmaceutical Chemistry
- Application Summary : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Methods : A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
- Results : The synthesis of pyran derivatives has been successful, and they have been used in various biological and pharmaceutical applications .
-
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine is being investigated for its antiviral and anticancer properties. Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation .
- Methods : The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine involves the modification of adenine at the N9 position with a benzyl group. This is followed by a Michael addition where the adenine derivative reacts with a pre-formed activated alkene derived from tetrahydropyran .
- Results : The potential applications of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine are broad and impactful. Researchers are exploring its use in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
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O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in DNA Research
- Field : Biochemistry
- Application Summary : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
- Methods : The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
- Results : The application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in DNA research could lead to advancements in the understanding of DNA structure and function .
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Synthesis of Pyran Derivatives via Multicomponent Reaction (MCR) Approach
- Field : Organic Chemistry
- Application Summary : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
- Methods : This review focuses on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis reported during last seven years .
- Results : The synthesis of pyran derivatives has been successful, and they have been used in various biological and pharmaceutical applications .
-
Recent Advances in the Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application Summary : The 2H-pyran (2HP) ring constitutes a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Methods : In this review, the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and the most versatile synthetic methods reported in recent literature to access to 2HPs are discussed .
- Results : The synthesis of 2H-Pyrans has been successful, and they have been used as intermediates in the construction of many structures .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(oxan-2-yl)purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWAGKQIUHFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274344 | |
Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
CAS RN |
7306-67-4 | |
Record name | 7306-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-Tetrahydropyranyl)adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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